Cas no 848288-24-4 (3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde)
3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- SR-01000071578
- 3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde
- AKOS030663826
- 848288-24-4
- EN300-1611640
- Z86109866
- SR-01000071578-1
- 3,5-DICHLORO-2-[(6-NITRO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHOXY]BENZALDEHYDE
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- Inchi: 1S/C16H11Cl2NO6/c17-12-1-9(5-20)16(14(18)4-12)24-7-11-3-13(19(21)22)2-10-6-23-8-25-15(10)11/h1-5H,6-8H2
- InChI Key: WBGIJHHGGGNEFL-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C=O)=C1OCC1=CC(=CC2COCOC=21)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 382.9963425g/mol
- Monoisotopic Mass: 382.9963425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 90.6Ų
3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1611640-50mg |
848288-24-4 | 90.0% | 50mg |
$212.0 | 2023-09-23 | ||
| Enamine | EN300-1611640-0.05g |
848288-24-4 | 90% | 0.05g |
$212.0 | 2023-11-13 |
3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde
Professional Introduction to 3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde (CAS No. 848288-24-4)
3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde, with the CAS number 848288-24-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a complex aromatic structure, which includes both chloro and nitro substituents, as well as a methoxy group linked to a benzaldehyde moiety. The presence of these functional groups not only imparts unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.
The structural framework of 3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde consists of a benzene ring substituted with two chlorine atoms at the 3rd and 5th positions, and a methoxy group attached to the 2nd position. This methoxy group is further linked to a nitro-substituted benzodioxin ring at its 8th position. Such a configuration makes it an intriguing candidate for further exploration in synthetic chemistry and pharmacological research.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The benzaldehyde moiety in 3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde is particularly noteworthy, as benzaldehyde derivatives have been widely studied for their potential pharmacological activities. For instance, they have shown promise in the development of antimicrobial agents, anti-inflammatory drugs, and even in the treatment of neurological disorders.
The nitro group present in the benzodioxin ring adds another layer of complexity to this compound. Nitroaromatic compounds are well-known for their reactivity and have been extensively explored for their therapeutic effects. The nitro group can participate in various chemical reactions, including reduction to an amine or diazotization followed by coupling reactions, which are crucial steps in many synthetic pathways.
One of the most compelling aspects of 3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde is its potential as a scaffold for drug design. The combination of chloro and nitro substituents can influence the electronic properties of the molecule, making it more receptive to interactions with biological targets. This has led to several studies exploring its derivatives as potential lead compounds for new drugs.
Recent research has highlighted the importance of understanding the structural features that contribute to the biological activity of such compounds. In particular, studies have focused on how the substitution pattern affects the binding affinity and selectivity of these molecules towards specific enzymes or receptors. For example, modifications in the position and type of substituents can significantly alter the pharmacokinetic properties of a drug candidate.
The methoxy group in 3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde also plays a crucial role in determining its overall reactivity and biological profile. Methoxy-substituted aromatic compounds are known for their stability and ease of functionalization, which makes them valuable intermediates in synthetic chemistry. Moreover, methoxy groups can influence the solubility and metabolic fate of drugs, thereby affecting their therapeutic efficacy.
In conclusion, 3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-ylylmethoxy]benzaldehyde (CAS No. 848288- 24- 4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and diverse functional groups make it an attractive candidate for further exploration in drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play a crucial role in developing novel therapeutic agents that address unmet medical needs.
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